Home > Products > Screening Compounds P99430 > Doxercalciferol-D3
Doxercalciferol-D3 -

Doxercalciferol-D3

Catalog Number: EVT-1533774
CAS Number:
Molecular Formula: C28H41D3O2
Molecular Weight: 415.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Doxercalciferol-D3 is the deuterated form of Doxercalciferol, which is a Vitamin D2 analog that acts as a vitamin D receptor activator (VDRA).,
Source

Doxercalciferol is synthesized from ergocalciferol (vitamin D2) through hydroxylation at the 1α position. This modification enhances its potency and bioavailability compared to its parent compound. The compound is produced through chemical synthesis methods that ensure high purity and efficacy.

Classification

Doxercalciferol falls under the category of pharmaceutical agents known as vitamin D analogs. It is classified as a fat-soluble vitamin and is recognized for its role in bone health and mineral metabolism.

Synthesis Analysis

Methods

The synthesis of doxercalciferol can be achieved through various methods, primarily involving the halogenation of ergocalciferol followed by hydrolysis. One notable method involves using halogenating agents such as N-bromosuccinimide or bromine in an organic solvent, followed by hydrolysis under acidic conditions. The process typically includes:

  1. Halogenation Reaction: Ergocalciferol is treated with halogenating agents to introduce halogen atoms into the structure.
  2. Hydrolysis: The halogenated product undergoes hydrolysis to form doxercalciferol.
  3. Chromatographic Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

This method is advantageous due to its mild reaction conditions and environmental safety, making it suitable for industrial production .

Technical Details

The molar ratio for the halogenation reaction typically ranges from 1:0.5 to 1:20, with optimal conditions yielding better solubility and absorption characteristics in biological systems .

Molecular Structure Analysis

Structure

Doxercalciferol has a complex molecular structure characterized by its unique arrangement of carbon, hydrogen, and oxygen atoms. Its molecular formula is C28H44O2C_{28}H_{44}O_{2}, with a molecular weight of approximately 412.66 g/mol. The structural formula can be represented as follows:

 1 3 5Z 7E 22E 9 10 secoergosta 5 7 10 19 22 tetraene 1 3 diol\text{ 1 3 5Z 7E 22E 9 10 secoergosta 5 7 10 19 22 tetraene 1 3 diol}

Data

The compound exists as a colorless crystalline solid that is soluble in oils and organic solvents but relatively insoluble in water . Its structural characteristics contribute to its biological activity and interaction with the vitamin D receptor.

Chemical Reactions Analysis

Reactions

Doxercalciferol participates in several metabolic reactions within the body:

  1. Hydroxylation: It undergoes further hydroxylation primarily in the liver by cytochrome P450 enzymes to form active metabolites such as 1α,25-dihydroxyvitamin D2.
  2. Deactivation: The compound can also be catabolized by CYP24A1 into less active forms through 24-hydroxylation .

Technical Details

The metabolic pathways involve multiple cytochrome P450 enzymes that facilitate the conversion of doxercalciferol into its active forms. These reactions are critical for regulating calcium homeostasis and parathyroid hormone levels.

Mechanism of Action

Process

Doxercalciferol exerts its biological effects primarily through activation of the vitamin D receptor located in various tissues, including the intestines, kidneys, and bones. Upon binding to the receptor:

  1. Gene Regulation: The receptor-ligand complex translocates to the nucleus where it regulates gene expression involved in calcium absorption and metabolism.
  2. Calcium Homeostasis: It enhances intestinal absorption of calcium and phosphate while reducing parathyroid hormone secretion from the parathyroid glands.

Data

Studies indicate that doxercalciferol effectively increases serum levels of calcium and phosphate while decreasing parathyroid hormone levels in patients with chronic kidney disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless crystalline solid
  • Solubility: Soluble in oils and organic solvents; poorly soluble in water
  • Molecular Weight: Approximately 412.66 g/mol
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within a defined range for crystalline solids.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and heat.
  • Reactivity: Reacts with strong oxidizing agents; care must be taken during synthesis and handling.
Applications

Scientific Uses

Doxercalciferol is primarily used in clinical settings for:

  • Treatment of Secondary Hyperparathyroidism: Particularly in patients with chronic kidney disease where traditional forms of vitamin D may not be effective.
  • Bone Health Management: It aids in improving bone mineral density by enhancing calcium absorption.
  • Research Applications: Used in studies investigating vitamin D metabolism and receptor interactions across various biological systems .
Introduction to Doxercalciferol-D3

Historical Development of Vitamin D Analogs in Nephrology

The evolution of vitamin D analogs for renal disease emerged from the need to manage secondary hyperparathyroidism (SHPT) in chronic kidney disease (CKD) without exacerbating mineral imbalances. Early treatments used native vitamin D (cholecalciferol/ergocalciferol), but their renal activation was impaired in CKD. The first-generation analog calcitriol (1,25-dihydroxyvitamin D₃), introduced in the 1970s, effectively suppressed parathyroid hormone (PTH) but frequently caused hypercalcemia and hyperphosphatemia due to broad systemic actions on intestinal calcium absorption and bone resorption [4] [7]. This limitation spurred the development of second-generation analogs with selective tissue actions. Doxercalciferol (1α-hydroxyvitamin D₂), approved in 1999, represented a breakthrough as a prohormone requiring hepatic 25-hydroxylation for activation. Unlike calcitriol, its design prioritized reduced calcemic activity while maintaining PTH suppression, addressing a critical unmet need in nephrology [3] [6]. Subsequent analogs like paricalcitol further refined selectivity, establishing vitamin D receptor activators (VDRAs) as cornerstones of CKD-mineral and bone disorder (CKD-MBD) management [7].

Structural Classification of Doxercalciferol as a Synthetic D₂ Analog

Doxercalciferol (1α-hydroxyvitamin D₂) belongs to the secosteroid class, characterized by a broken B-ring in its cholesterol-derived backbone. Its structure features three key modifications distinguishing it from native vitamin D₃ analogs:

  • Vitamin D₂ backbone: Ergocalciferol-based skeleton with a C22–C23 double bond and C28 methyl group (vs. single bond and methyl at C24 in vitamin D₃) [3] [5].
  • 1α-Hydroxylation: A hydroxyl group at carbon-1 enables direct biological activity after hepatic conversion, bypassing renal activation [6].
  • Lack of 25-hydroxylation: As a prohormone, it requires 25-hydroxylation by hepatic CYP27A1 to form the active metabolite ercalcitriol (1α,25-dihydroxyvitamin D₂) [4] [9].

Table 1: Structural Features of Doxercalciferol vs. Key Vitamin D Forms

CompoundBackbone1α-OH25-OHSide ChainClassification
CholecalciferolVitamin D₃NoNoSaturated, C24-methylNative vitamin
CalcitriolVitamin D₃YesYesSaturated, C24-methylActivated hormone
DoxercalciferolVitamin D₂YesNoC22–C23 diene, C28-methylProhormone analog
ParicalcitolVitamin D₂YesYes19-nor modificationActivated analog

This D₂-based configuration reduces interactions with intestinal vitamin D receptors (VDRs), thereby attenuating calcium absorption while preserving VDR binding in parathyroid and bone tissues [6] [9].

Rationale for Analog Design: Selectivity and Reduced Calcemic Activity

Doxercalciferol’s design aimed to decouple PTH suppression from mineral mobilization. Key pharmacological rationales include:

  • Tissue-Selective Activation: Hepatic conversion to ercalcitriol generates localized active hormone concentrations in target organs (parathyroid glands, bone), minimizing systemic exposure. Studies show its elimination half-life (15–20 hours) is shorter than newer analogs like DP001 (51 hours), reducing cumulative calcemic risk [8] [9].
  • Reduced Intestinal VDR Activation: The D₂ side chain lowers affinity for intestinal VDRs. In uremic rat models, doxercalciferol required 2–3 times higher doses than calcitriol to elevate serum calcium, indicating intrinsically lower calcemic potential [4] [9].
  • Modulation of Hypertrophy Pathways: Preclinical data reveal it suppresses protein kinase C-α (PKCα) and natriuretic peptides (ANF/BNP) in cardiac tissue, indicating organ-protective effects beyond mineral metabolism [1].

Table 2: Comparative Calcemic Responses of Vitamin D Analogs in Preclinical Models

AnalogModelPTH ReductionSerum Calcium IncreaseCalcium × Phosphate ProductSource
Calcitriol5/6 NX rats70%++++++++ [4]
Doxercalciferol5/6 NX rats65%++++ [4] [9]
ParicalcitolDSS rats (cardiac)75%++ [1]
DP001Hemodialysis patients33%No changeNo change [8]

Clinical validation comes from a randomized trial where doxercalciferol-treated CKD patients achieved 27% PTH reduction with no significant hypercalcemia vs. baseline, whereas cholecalciferol (native D₃) showed only 10% reduction [2]. This underscores its engineered selectivity for VDR pathways in SHPT over calcium homeostasis.

Properties

Product Name

Doxercalciferol-D3

Molecular Formula

C28H41D3O2

Molecular Weight

415.67

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Synonyms

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-6-methyl-5-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.